molecular formula C12H15B B3315480 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene CAS No. 951893-23-5

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene

Cat. No.: B3315480
CAS No.: 951893-23-5
M. Wt: 239.15 g/mol
InChI Key: QPQIXEPNVOCCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound features a bromine atom attached to a propene chain, which is further substituted with a 2,4,5-trimethylphenyl group. The presence of the bromine atom and the trimethylphenyl group imparts unique chemical properties to this compound, making it of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(2,4,5-trimethylphenyl)-1-propene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and other reagents.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Electrophilic Addition: Reagents such as hydrogen bromide, chlorine, or bromine in non-polar solvents like dichloromethane.

    Oxidation: Oxidizing agents like m-CPBA in solvents like dichloromethane.

Major Products

    Substituted Products: Hydroxy, amino, or thiol derivatives.

    Addition Products: Halogenated alkanes or alkenes.

    Oxidized Products: Epoxides or other oxygenated compounds.

Scientific Research Applications

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Chemical Biology: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene involves its reactivity with various molecular targets. The bromine atom and the double bond in the propene chain are key reactive sites that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the trimethylphenyl group can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene
  • 2-Bromo-3-(3,4,5-trimethylphenyl)-1-propene
  • 2-Bromo-3-(2,3,5-trimethylphenyl)-1-propene

Uniqueness

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene is unique due to the specific positioning of the trimethyl groups on the phenyl ring. This specific arrangement can influence the compound’s chemical reactivity, steric hindrance, and overall stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2,4,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-8-5-10(3)12(6-9(8)2)7-11(4)13/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQIXEPNVOCCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC(=C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238820
Record name 1-(2-Bromo-2-propen-1-yl)-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-23-5
Record name 1-(2-Bromo-2-propen-1-yl)-2,4,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene
Reactant of Route 4
2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene
Reactant of Route 6
2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.